Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Overview
Description
“Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside” is a biochemical compound . It’s commonly used in biomedicine as a substrate for β-glucosidase activity assays and is also used in carbohydrate research for the synthesis of oligosaccharides .
Synthesis Analysis
The synthesis of “this compound” involves N-Acetyl-D-Glucosamine and Benzyl alcohol . It’s also used in carbohydrate research for the synthesis of oligosaccharides .Molecular Structure Analysis
The empirical formula of the compound is C15H21NO6 . The molecular weight is 311.33 (anhydrous basis) . The SMILES string isCC(NC@HO)C@HOCC2=CC=CC=C2)=O
. Chemical Reactions Analysis
“this compound” is known to inhibit glycosyltransferase incorporation of glucosamine into O-glycans .Physical and Chemical Properties Analysis
The compound is a white to off-white powder . It has a melting point of 204-208 °C . It is soluble in methanol (10 mg/mL, clear) . The storage temperature is −20°C .Scientific Research Applications
Synthesis and Derivatives
- The compound is used in the synthesis of various saccharide derivatives. For example, it was involved in the synthesis of disaccharides and derivatives useful in studying carbohydrate structures and functions (Warren & Jeanloz, 1977). Another study demonstrated its use in producing derivatives for exploring complex oligosaccharides found in bacterial cell walls, human milk, and blood group substances (Durette & Meitzner, 1981).
Enzymatic Studies
- It has been applied in enzymatic studies. For instance, its derivatives have been used to investigate the action of enzymes like egg-white lysozyme on polysaccharides, aiding in understanding enzyme-substrate interactions (Zehavi & Jeanloz, 1968).
Glycosidic Linkage Studies
- The compound plays a role in studying glycosidic linkages. Research using this compound helped develop procedures for selective cleavage of glycosidic linkages in polysaccharides, crucial for understanding carbohydrate chemistry (Dmitrieve, Knirel, & Kochetkov, 1973).
Mechanism of Action
Target of Action
Similar compounds are known to be precursors for glycosylation, facilitating the creation of glycosides .
Mode of Action
It is suggested that it may act as a glycosyl donor, providing immediate and efficient access to variant glcnac-containing oligosaccharides .
Result of Action
As a potential glycosyl donor, it may play a role in the synthesis of variant glcnac-containing oligosaccharides .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,4,5-tris(phenylmethoxy)oxan-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(32)30-26-28(34-19-23-13-7-3-8-14-23)27(33-18-22-11-5-2-6-12-22)25(17-31)36-29(26)35-20-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3,(H,30,32)/t25-,26-,27-,28-,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFHSXMXYYAEY-JPHCZMGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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